molecular formula C8H13ClN2O2 B1522223 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride CAS No. 1208676-00-9

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Cat. No. B1522223
M. Wt: 204.65 g/mol
InChI Key: HTXXRWKDFOQRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride, also known as 2-MPPA-HCl, is a synthetic organic compound that has been used in various scientific research applications. This compound is a derivative of propanoic acid and is characterized by a pyrazole ring and two methyl groups attached to the nitrogen atoms. In recent years, 2-MPPA-HCl has been studied for its potential applications in biochemistry and physiology, as well as its potential uses in laboratory experiments.

Scientific Research Applications

Synthetic Chemistry Applications

The compound has been utilized in the synthesis of fluorescent 1,3,5-triaryl-2-pyrazolines. These synthesized compounds exhibit fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation, indicating their potential use in the development of new fluorescent materials (Hasan, Abbas, & Akhtar, 2011).

Materials Science Applications

In the realm of materials science, the compound's derivatives have been explored as corrosion inhibitors. For example, pyridine–pyrazole compounds have shown effectiveness in inhibiting steel corrosion in hydrochloric acid solution, acting primarily as cathodic inhibitors and demonstrating high inhibition efficiency (Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005).

Pharmacological Applications

Although you requested the exclusion of drug use, dosage, and side effects, it's worth noting that related compounds have been studied for their pharmacological properties. For instance, derivatives of pyrazole have been investigated for their antibacterial activities and potential medical applications, underscoring the broader relevance of pyrazole-based compounds in therapeutic research (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c1-5-4-6(2)10(9-5)7(3)8(11)12;/h4,7H,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXXRWKDFOQRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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